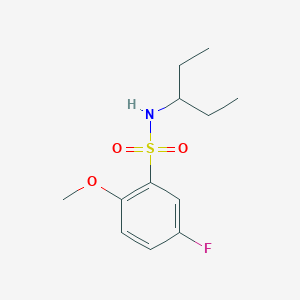![molecular formula C21H26ClN5O3 B4493722 4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B4493722.png)
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
Overview
Description
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds
Preparation Methods
The synthesis of 4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the benzoyl group: The benzoyl group is attached to the piperazine ring via an acylation reaction.
Final assembly: The morpholine ring is introduced in the final step through a cyclization reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can be compared with other similar compounds, such as:
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}piperidine: This compound has a similar structure but with a piperidine ring instead of a morpholine ring.
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}pyrrolidine: This compound has a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3/c1-15-23-19(14-20(24-15)26-9-11-30-12-10-26)25-5-7-27(8-6-25)21(28)17-13-16(22)3-4-18(17)29-2/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQCXOMIMFOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B4493653.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone](/img/structure/B4493661.png)
![4-{4-[4-(5-Fluoro-2-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine](/img/structure/B4493664.png)

![3-(4-chlorophenyl)-2-ethyl-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4493682.png)
![1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493691.png)
![N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4493692.png)
![3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE](/img/structure/B4493702.png)
![1-[(3-CHLOROPHENYL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493707.png)
![3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4493716.png)
![2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4493730.png)
![2-{3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4493736.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4493744.png)
![5-FLUORO-2-METHOXY-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4493749.png)
